UNC2400

Description

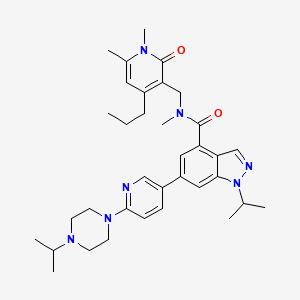

Structure

3D Structure

Properties

IUPAC Name |

N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSQHIRDVVFJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Basis of UNC2400 Inactivity: A Structural and Biochemical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2400 serves as a critical negative control for its potent ortholog, UNC1999, a dual inhibitor of the histone methyltransferases EZH2 and EZH1. While structurally nearly identical to UNC1999, UNC2400 exhibits a dramatic loss of inhibitory activity, rendering it an ideal tool for delineating on-target versus off-target effects in cellular and in vivo studies. This document elucidates the precise molecular mechanism underpinning the inactivity of UNC2400. Through a detailed examination of its design, biochemical data, and the structural basis of its interaction—or lack thereof—with the EZH2 active site, we provide a comprehensive overview for researchers leveraging this essential chemical probe.

Introduction: The Role of Negative Controls in Chemical Biology

The development and use of well-characterized chemical probes are fundamental to advancing our understanding of biological systems. A crucial component of a chemical probe's utility is the availability of a structurally similar but biologically inactive control molecule. UNC2400 was specifically designed to fulfill this role for UNC1999, a potent inhibitor of the Polycomb Repressive Complex 2 (PRC2) catalytic subunits, EZH2 and EZH1.[1] These enzymes play a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin. Dysregulation of EZH2/1 activity is implicated in numerous cancers, making them attractive therapeutic targets.[2] Understanding the precise mechanism of UNC2400's inactivity is therefore paramount for the rigorous interpretation of experimental results obtained using the UNC1999/UNC2400 probe pair.

Mechanism of UNC2400 Inactivity: Steric Hindrance of Key Hydrogen Bonds

The profound difference in activity between UNC1999 and UNC2400 stems from a subtle yet critical structural modification. UNC2400 was engineered by introducing two methyl groups to the UNC1999 scaffold: one on the secondary amide nitrogen and another on the pyridone nitrogen.[1]

Computational docking models of UNC1999 within the EZH2 active site predicted that the secondary amide and the pyridone moieties form crucial hydrogen bonds with the side chains of asparagine 688 (Asn688) and histidine 689 (His689), respectively.[1] These interactions are vital for the high-affinity binding and potent inhibition exhibited by UNC1999.

The addition of the N-methyl groups in UNC2400 was hypothesized to disrupt these key hydrogen bonds through steric hindrance.[1] The bulky methyl groups physically prevent the close approach required for the formation of stable hydrogen bonds between the inhibitor and the enzyme's active site residues. This steric clash is the primary driver of UNC2400's inactivity.

Quantitative Analysis of UNC2400 Inactivity

The designed steric hindrance translates into a dramatic, quantifiable loss of biochemical and cellular activity for UNC2400 when compared to UNC1999.

Biochemical Potency

In vitro enzymatic assays directly measuring the inhibition of EZH2 and EZH1 highlight the profound difference in potency.

| Compound | Target | IC50 (nM) | Fold Difference |

| UNC1999 | EZH2 | <10 | >1000x |

| UNC2400 | EZH2 | 13,000 ± 3,000 | |

| UNC1999 | EZH1 | 45 ± 3 | >1300x |

| UNC2400 | EZH1 | 62,000 |

Table 1: Biochemical IC50 values for UNC1999 and UNC2400 against EZH2 and EZH1. Data sourced from Konze et al., 2013.[1][2][3]

Cellular Activity and Toxicity

The lack of biochemical potency of UNC2400 is mirrored in its inability to modulate H3K27me3 levels in cells. In-Cell Western (ICW) assays demonstrate that while UNC1999 effectively reduces H3K27me3 marks, UNC2400 has a negligible effect.[1] Importantly, both compounds exhibit similar, low cellular toxicity, indicating that the observed toxicity is not due to on-target inhibition of EZH2/1.[1][2]

| Compound | Assay | Cell Line | EC50 (nM) |

| UNC1999 | H3K27me3 Reduction (ICW) | MCF10A | 124 ± 11 |

| UNC2400 | H3K27me3 Reduction (ICW) | MCF10A | Negligible Inhibition |

| UNC1999 | Cellular Toxicity (Resazurin) | MCF10A | 19,200 ± 1,200 |

| UNC2400 | Cellular Toxicity (Resazurin) | MCF10A | 27,500 ± 1,300 |

Table 2: Cellular activity and toxicity of UNC1999 and UNC2400 in MCF10A cells. Data sourced from Konze et al., 2013.[1][2]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the inactivity of UNC2400.

EZH2 Radioactive Biochemical Assay

This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Objective: To determine the concentration of an inhibitor required to reduce EZH2 enzymatic activity by 50% (IC50).

Methodology:

-

The PRC2 complex (containing EZH2) is incubated with a biotinylated H3 peptide substrate and the radiolabeled cofactor, [3H]-SAM.

-

Test compounds (e.g., UNC1999, UNC2400) are added at varying concentrations.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is quenched, and the biotinylated H3 peptide is captured on a streptavidin-coated plate.

-

Unbound [3H]-SAM is washed away.

-

The amount of incorporated radioactivity, corresponding to the level of H3 methylation, is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Western (ICW) Assay

The ICW assay is an immunofluorescence-based method performed in microplates to quantify protein levels and post-translational modifications within cells.

Objective: To measure the cellular levels of H3K27me3 following treatment with an inhibitor.

Methodology:

-

Cells (e.g., MCF10A) are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with various concentrations of UNC1999 or UNC2400 for a specified duration (e.g., 72 hours).

-

Cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody specific for H3K27me3.

-

A fluorescently labeled secondary antibody is added to detect the primary antibody.

-

A second fluorescent dye that stains DNA (e.g., DRAQ5) is used for normalization of cell number.

-

The fluorescence intensity for both the H3K27me3 mark and the DNA stain is read using an imaging system.

-

The H3K27me3 signal is normalized to the DNA signal, and the results are plotted to determine the IC50 for cellular H3K27me3 reduction.[1]

Conclusion

The inactivity of UNC2400 is a direct and predictable consequence of its rational design. The introduction of two methyl groups at key positions sterically obstructs the hydrogen bonding interactions that are essential for the high-affinity binding of its active counterpart, UNC1999, to the EZH2/1 active site. This leads to a greater than 1000-fold reduction in biochemical potency and a corresponding lack of cellular activity. The well-defined mechanism of inactivity, coupled with its structural similarity to UNC1999, solidifies UNC2400's status as a high-quality negative control, indispensable for rigorous epigenetic research.

References

UNC2400: A Validated Negative Control for the EZH2/1 Chemical Probe UNC1999

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is paramount for elucidating the biological functions of protein targets. Equally crucial is the availability of a structurally similar but biologically inactive control compound. This negative control allows researchers to distinguish the on-target effects of the chemical probe from any off-target or non-specific effects. This technical guide provides a comprehensive overview of UNC2400, the validated negative control for UNC1999, a potent and selective dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2][3]

Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[4][5] They play a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in various cancers, making it a compelling therapeutic target.[4][6] UNC1999 is a valuable tool for studying the roles of EZH2 and EZH1 in health and disease.[1][3] To ensure the rigor of such studies, UNC2400 was designed and synthesized as a crucial experimental partner.[1][3]

Design Rationale of UNC2400

The design of UNC2400 was guided by the principle of minimal structural modification to UNC1999 to abolish its biological activity.[1] Docking models of UNC1999 with the EZH2 SET domain revealed key hydrogen bonding interactions between the secondary amide and pyridone moieties of UNC1999 with Asn688 and His689 residues of the enzyme, respectively.[1]

Based on this model, UNC2400 was synthesized by introducing N-methyl groups at both the secondary amide and pyridone nitrogens of UNC1999.[1] This modification was hypothesized to sterically hinder and eliminate the critical hydrogen bonds required for potent inhibition of EZH2.[1] As subsequent biochemical and cellular assays confirmed, this targeted structural change resulted in a molecule that is structurally very similar to UNC1999 but possesses dramatically reduced inhibitory activity against EZH2 and EZH1.[1]

References

- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of UNC2400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological profile of UNC2400, a crucial negative control compound for the potent EZH1/EZH2 inhibitor, UNC1999. This document is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Chemical Structure and Properties

UNC2400 is a close structural analog of UNC1999, a highly potent dual inhibitor of the histone methyltransferases EZH1 and EZH2. The key structural difference, as highlighted in Figure 1, is the methylation of the two amide nitrogen atoms in UNC2400. This seemingly minor modification results in a dramatic loss of inhibitory activity, rendering UNC2400 an ideal negative control for in vitro and cell-based assays.

Figure 1: Chemical Structures of UNC1999 and UNC2400

Caption: Chemical structures of UNC1999 and its negative control, UNC2400.

Table 1: Chemical and Physical Properties of UNC2400

| Property | Value | Reference |

| Molecular Formula | C35H47N7O2 | [1] |

| Molecular Weight | 597.79 g/mol | [1] |

| CAS Number | 1433200-49-7 | [2] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

Synthesis of UNC2400

The synthesis of UNC2400 was designed to be analogous to that of UNC1999, with the key differentiating step being the introduction of methyl groups on the amide nitrogens. The rationale behind this design was to disrupt the key hydrogen bond interactions between the secondary amide and pyridone of UNC1999 with the amino acid residues Asn688 and His689 in the EZH2 binding pocket.

Experimental Protocol

A detailed, step-by-step synthesis protocol for UNC2400 is provided in the supplementary information of the primary publication by Konze et al. (2013) in ACS Chemical Biology. The general synthetic scheme involves the coupling of key building blocks, followed by the specific N-methylation of the amide functionalities. Researchers are directed to this publication for the complete experimental procedures.

Biological Activity and Mechanism of Action

UNC2400 was developed to serve as a negative control for UNC1999, a potent inhibitor of the EZH2 and EZH1 histone methyltransferases. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes, many of which are involved in tumor suppression.[3]

Due to the N-methylation of its amide groups, UNC2400 exhibits a dramatically reduced affinity for the EZH2 binding pocket, resulting in a more than 1000-fold decrease in inhibitory potency compared to UNC1999. This makes it an excellent tool to distinguish on-target from off-target effects in cellular and biochemical assays.

Signaling Pathway

The following diagram illustrates the canonical EZH2 signaling pathway and the role of UNC1999 as an inhibitor. UNC2400, due to its inactivity, does not significantly perturb this pathway.

Caption: EZH2 signaling pathway and the inhibitory action of UNC1999.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the biological activity of UNC2400 and UNC1999.

Table 2: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Reference |

| UNC1999 | EZH2 | <10 nM | [3] |

| EZH1 | 45 ± 3 nM | ||

| EZH2 (Y641N) | <10 nM | ||

| UNC2400 | EZH2 | 13,000 ± 3,000 nM | |

| EZH1 | 62 µM | [4] | |

| EZH2 (Y641F) | >200 µM | [4] |

Table 3: Cellular Activity

| Compound | Cell Line | Assay | EC50 / Effect | Reference |

| UNC1999 | MCF10A | H3K27me3 Reduction | 124 ± 11 nM | |

| MCF10A | Cell Viability | 19,200 ± 1,200 nM | ||

| DB (EZH2 Y641N) | Cell Proliferation | 633 ± 101 nM | ||

| UNC2400 | MCF10A | H3K27me3 Reduction | Negligible Inhibition | |

| MCF10A | Cell Viability | 27,500 ± 1,300 nM | ||

| DB (EZH2 Y641N) | Cell Proliferation | No significant inhibition at 3 µM |

Conclusion

UNC2400 is an indispensable tool for researchers studying the biological roles of EZH1 and EZH2. Its close structural similarity to the potent inhibitor UNC1999, combined with its profound lack of biological activity, allows for the rigorous validation of on-target effects in a variety of experimental systems. This guide provides the essential information for the informed use of UNC2400 in epigenetic research and drug development.

References

An In-depth Technical Guide on the Discovery and Development of the UNC2400 Compound

This technical guide provides a comprehensive overview of the discovery, development, and characterization of UNC2400, a chemical tool compound designed for research in epigenetics and oncology. UNC2400 serves as a negative control for its potent analog, UNC1999, an inhibitor of the histone methyltransferases EZH2 and EZH1. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key concepts.

Discovery and Rationale for Development

The development of UNC2400 is intrinsically linked to that of UNC1999, a potent and orally bioavailable dual inhibitor of EZH2 and EZH1.[1][2][3] EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][4] Overexpression and hyperactivity of EZH2 are implicated in numerous cancers, making it a significant therapeutic target.[1][2][4]

To create a robust toolset for studying EZH2/EZH1 biology, a structurally similar but biochemically inactive control compound was required to distinguish on-target effects from off-target or compound-specific effects.[5] UNC2400 was rationally designed to fulfill this role.[1][2] The design was based on the binding model of UNC1999 with EZH2, which predicted that a secondary amide and a pyridone moiety form crucial hydrogen bonds with the protein.[1]

The key structural modification in UNC2400, distinguishing it from UNC1999, is the addition of N-methyl groups to both the secondary amide and the pyridone nitrogens.[1][5] The hypothesis was that these methyl groups would sterically hinder and abolish the critical hydrogen bonds required for potent binding to the EZH2 active site.[1] This targeted modification resulted in a compound with over a 1,000-fold decrease in potency compared to UNC1999, making it an ideal negative control for cellular and biochemical studies.[1][4][6][7]

Quantitative Data

The following tables summarize the key quantitative data for UNC2400 in comparison to its active analog, UNC1999.

Table 1: Biochemical Potency of UNC2400 and UNC1999

| Compound | Target | IC50 (nM) | Notes |

| UNC2400 | EZH2 (wild-type) | 13,000 ± 3,000 | Over 1,000-fold less potent than UNC1999.[1] |

| EZH1 | 62,000 | Exhibited poor potency against EZH1.[1][4] | |

| EZH2 (Y641F mutant) | >200,000 | Inactive against this common mutant.[4] | |

| UNC1999 | EZH2 (wild-type) | <10 | High in vitro potency.[5] |

| EZH1 | 45 ± 3 | Potent inhibitor of EZH1.[1] | |

| EZH2 (Y641N mutant) | <5-fold vs WT | Retains high potency against this mutant.[1] |

Table 2: Cellular Activity of UNC2400 and UNC1999

| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Notes |

| UNC2400 | MCF10A | H3K27me3 Inhibition | Negligible Inhibition | Consistent with poor biochemical potency.[1][4] |

| MCF10A | Cell Toxicity | 27,500 ± 1,300 | Low cellular toxicity, similar to UNC1999.[1][4] | |

| DB (EZH2 Y641N) | Cell Proliferation | Negligible Effects at 3,000 nM | Did not significantly inhibit proliferation of EZH2-mutant cells.[1][4] | |

| UNC1999 | MCF10A | H3K27me3 Inhibition | 124 ± 11 | Potently reduced H3K27me3 levels in cells.[1] |

| MCF10A | Cell Toxicity | 19,200 ± 1,200 | Low cellular toxicity.[1] | |

| DB (EZH2 Y641N) | Cell Proliferation | 633 | Selectively killed EZH2-mutant lymphoma cells.[3] |

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of UNC2400 are provided below.

3.1 EZH2 Radioactive Biochemical Assay

This assay was used to determine the in vitro potency (IC50) of UNC2400 and UNC1999 against the EZH2 enzyme.

-

Principle: The assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the EZH2 enzyme complex. Inhibition of EZH2 results in a decreased radioactive signal.

-

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).

-

Histone H3 (1-25) peptide substrate.

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine).

-

Test compounds (UNC2400, UNC1999) dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Tween-20.

-

96-well streptavidin-coated plates.

-

-

Procedure:

-

The PRC2 enzyme complex is incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a pre-incubation period.

-

The enzymatic reaction is initiated by adding the histone H3 peptide substrate and [³H]-SAM.

-

The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated histone peptide.

-

Unbound [³H]-SAM is washed away.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

3.2 Cellular H3K27me3 Inhibition Assay (In-Cell Western)

This assay quantifies the level of H3K27 trimethylation within cells following compound treatment.

-

Principle: An antibody-based detection method (In-Cell Western) is used to measure the levels of H3K27me3 relative to total histone H3 or another loading control in fixed and permeabilized cells.

-

Materials:

-

Cell line (e.g., MCF10A).

-

Complete cell culture medium.

-

Test compounds (UNC2400, UNC1999) dissolved in DMSO.

-

Fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100).

-

Primary antibodies: anti-H3K27me3 and a loading control antibody (e.g., anti-Histone H3).

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).

-

96-well cell culture plates.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a concentration range of the test compound or DMSO for a specified duration (e.g., 72 hours).[1]

-

The cells are fixed, permeabilized, and then blocked.

-

Cells are incubated with the primary antibodies overnight.

-

After washing, cells are incubated with the corresponding infrared dye-conjugated secondary antibodies.

-

The plate is scanned on an infrared imaging system (e.g., LI-COR Odyssey).

-

The integrated intensity of the H3K27me3 signal is normalized to the loading control signal.

-

IC50 values are determined from the dose-response curve.

-

3.3 Cell Proliferation and Toxicity Assay

This assay assesses the effect of the compounds on cell viability and proliferation.

-

Principle: The resazurin-based assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by mitochondrial enzymes in living cells. The fluorescence intensity is proportional to the number of viable cells.

-

Materials:

-

Cell lines (e.g., MCF10A, DB).[1]

-

Complete cell culture medium.

-

Test compounds (UNC2400, UNC1999) dissolved in DMSO.

-

Resazurin sodium salt solution.

-

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After allowing cells to attach, they are treated with various concentrations of the test compounds. The medium containing the compound is refreshed periodically (e.g., every 3 days) for long-term assays.[3]

-

At the end of the treatment period (e.g., 8 days), the resazurin solution is added to each well.[1]

-

The plates are incubated for a few hours to allow for the conversion of resazurin to resorufin.

-

Fluorescence is measured using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).

-

EC50 values are calculated from the resulting dose-response curves.

-

Visualizations

4.1 Signaling Pathway: PRC2-Mediated Gene Silencing

The following diagram illustrates the catalytic role of the PRC2 complex and the mechanism of inhibition.

Caption: PRC2 complex catalytic activity and points of intervention.

4.2 Experimental Workflow for Compound Characterization

This diagram outlines the sequential process used to evaluate UNC2400.

Caption: Workflow for the evaluation of UNC2400 as a control compound.

4.3 Logical Relationship: Design of UNC2400 from UNC1999

This diagram illustrates the structure-activity relationship (SAR) that guided the design of UNC2400.

Caption: Rationale for the structural design of UNC2400 from UNC1999.

References

- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. UNC2400 - Nordic Biosite [nordicbiosite.com]

The Role of UNC2400 in EZH2 and EZH1 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of UNC2400 in the study of the histone methyltransferases EZH2 and EZH1. UNC2400 serves as an indispensable negative control for its potent analog, UNC1999, enabling researchers to delineate on-target effects from off-target phenomena in preclinical drug development and basic research. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and relevant signaling pathways associated with the use of UNC2400.

Core Concepts: EZH2, EZH1, and the Need for a Negative Control

Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This complex plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3).[1][3][4] H3K27me3 is a well-established repressive mark that leads to chromatin compaction and transcriptional silencing of target genes.[1][4] Dysregulation of EZH2 and EZH1 activity is implicated in various cancers, making them attractive therapeutic targets.[1][4]

UNC1999 is a potent, orally bioavailable small molecule inhibitor of both EZH2 and EZH1.[5][6] To rigorously validate that the observed cellular and in vivo effects of UNC1999 are due to the inhibition of EZH2 and EZH1, a structurally similar but biologically inactive control compound is essential. UNC2400 was specifically designed for this purpose.[5][7] It is a close analog of UNC1999, differing by the addition of two N-methyl groups, which drastically reduces its binding affinity and inhibitory potency against EZH2 and EZH1.[5][7]

Data Presentation: Quantitative Comparison of UNC2400 and UNC1999

The following tables summarize the key quantitative data comparing the in vitro and cellular activities of UNC2400 and its active counterpart, UNC1999.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay Type |

| UNC2400 | EZH2 | 13,000 ± 3,000 | Radioactive Methyltransferase Assay |

| EZH1 | 62,000 | Radioactive Methyltransferase Assay | |

| UNC1999 | EZH2 (wild-type) | <10 | Radioactive Methyltransferase Assay |

| EZH1 | 45 ± 3 | Radioactive Methyltransferase Assay | |

| EZH2 (Y641N mutant) | <10 | Radioactive Methyltransferase Assay |

Data compiled from multiple sources.[5][7]

Table 2: Cellular Activity and Cytotoxicity

| Compound | Cell Line | Assay | Endpoint | EC50 / IC50 (nM) |

| UNC2400 | MCF10A | In-Cell Western | H3K27me3 Inhibition | Negligible Inhibition |

| MCF10A | Resazurin Assay | Cytotoxicity | 27,500 ± 1,300 | |

| DB (EZH2 Y641N) | Cell Proliferation | Growth Inhibition | No significant inhibition at 3,000 nM | |

| UNC1999 | MCF10A | In-Cell Western | H3K27me3 Inhibition | 124 ± 11 |

| MCF10A | Resazurin Assay | Cytotoxicity | 19,200 ± 1,200 | |

| DB (EZH2 Y641N) | Cell Proliferation | Growth Inhibition | 633 ± 101 |

Data compiled from multiple sources.[5]

Mandatory Visualizations

Signaling Pathway of the PRC2 Complex

Caption: The PRC2 complex, with its catalytic subunit EZH1 or EZH2, methylates Histone H3, leading to transcriptional repression.

Experimental Workflow for Evaluating UNC2400

Caption: A typical workflow for characterizing UNC2400 as a negative control for UNC1999 in EZH2/EZH1 research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of UNC2400.

Radioactive Histone Methyltransferase (HMT) Assay for IC50 Determination

This assay measures the enzymatic activity of EZH1 or EZH2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH1 or EZH2)

-

Histone H3 peptide (e.g., residues 21-44) or full-length histone H3

-

³H-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

UNC2400 and UNC1999, serially diluted in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Stop Solution (e.g., 5% trichloroacetic acid)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex and histone H3 substrate in the assay buffer.

-

Add serially diluted UNC2400, UNC1999, or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter paper multiple times with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated ³H-SAM.[8]

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In-Cell Western (ICW) for H3K27me3 Levels

The ICW assay is a quantitative immunofluorescence-based method performed in microplates to measure protein levels and post-translational modifications in cultured cells.

Materials:

-

MCF10A cells (or other suitable cell line)

-

UNC2400 and UNC1999

-

Fixative (e.g., 4% formaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-H3K27me3 and Mouse anti-Total Histone H3 (for normalization)

-

Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

96-well black-walled imaging plates

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed MCF10A cells into a 96-well black-walled plate and allow them to adhere overnight.

-

Treat the cells with a dose range of UNC2400, UNC1999, or DMSO for the desired duration (e.g., 72 hours).

-

Fix the cells with 4% formaldehyde for 15-20 minutes at room temperature.[13]

-

Wash the cells with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.[14]

-

Wash the cells with PBS containing 0.1% Tween-20 (PBST).

-

Block the cells with Blocking Buffer for 1.5 hours at room temperature.[13]

-

Incubate the cells with the primary antibody cocktail (anti-H3K27me3 and anti-Total Histone H3) diluted in antibody dilution buffer overnight at 4°C.[14]

-

Wash the cells multiple times with PBST.

-

Incubate the cells with the secondary antibody cocktail (IRDye-conjugated anti-rabbit and anti-mouse) for 1 hour at room temperature, protected from light.

-

Wash the cells multiple times with PBST and a final wash with PBS.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both H3K27me3 and total Histone H3.

-

Normalize the H3K27me3 signal to the total Histone H3 signal for each well.

-

Calculate the percent inhibition of H3K27me3 levels relative to the DMSO control and determine the IC50 value.

Resazurin-Based Cell Viability/Cytotoxicity Assay

This assay measures cell viability based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Materials:

-

MCF10A or other cell lines

-

Cell culture medium

-

UNC2400 and UNC1999

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)[15]

-

96-well clear-bottom, black-walled plates

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of UNC2400, UNC1999, or DMSO for a specified period (e.g., 72 hours).

-

Add resazurin solution to each well (typically 10% of the culture volume).[16]

-

Incubate the plate at 37°C for 1-4 hours, protected from light.[15]

-

Measure the fluorescence at the appropriate wavelengths.

-

Calculate the percent viability relative to the DMSO-treated control cells.

-

Determine the EC50 value, the concentration at which the compound reduces cell viability by 50%.

Conclusion

UNC2400 is an essential tool for robust research into the function and therapeutic targeting of EZH2 and EZH1. Its structural similarity to the potent inhibitor UNC1999, combined with its dramatically reduced biological activity, provides a reliable means to differentiate on-target epigenetic effects from potential off-target toxicities. The data and protocols presented in this guide offer a framework for the rigorous use of UNC2400 as a negative control, ultimately enhancing the validity and reproducibility of findings in this critical area of cancer research and drug development.

References

- 1. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]

- 2. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 10. brugge.hms.harvard.edu [brugge.hms.harvard.edu]

- 11. MCF10A Cells [cytion.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 14. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. labbox.es [labbox.es]

UNC2400: A Critical Tool for Validating Epigenetic-Modifying Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic research, the development of highly specific chemical probes is paramount to elucidating the function of chromatin-modifying enzymes and validating their potential as therapeutic targets. UNC2400 has emerged not as an active modulator of epigenetic pathways, but as an indispensable negative control for its potent analogue, UNC1999. UNC1999 is a dual inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1), the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This guide provides a comprehensive overview of UNC2400, its relationship to UNC1999, and its crucial role in validating on-target epigenetic effects in experimental settings.

Core Function: An Inactive Analogue for Rigorous Experimental Control

UNC2400 was rationally designed as a close structural analogue of UNC1999, with specific chemical modifications that drastically reduce its inhibitory activity against EZH2 and EZH1.[1][3] This intentional design makes UNC2400 an ideal negative control, enabling researchers to differentiate the specific biological consequences of EZH2/EZH1 inhibition from off-target or non-specific cellular effects of the chemical scaffold.[1][3] The use of such a control is a cornerstone of rigorous chemical biology and drug discovery, ensuring that observed phenotypes are correctly attributed to the modulation of the intended target.

The key structural difference between UNC1999 and UNC2400 lies in the methylation of two nitrogen atoms in UNC2400.[1][3] This modification was hypothesized to disrupt the key hydrogen bonds between the inhibitor and the EZH2 protein, specifically with residues Asn688 and His689.[1] This hypothesis was confirmed by the dramatically reduced potency of UNC2400 in biochemical assays.[1]

Quantitative Data Summary

The efficacy of a chemical probe and its corresponding negative control is best understood through quantitative analysis of their biochemical and cellular activities. The following tables summarize the key data for UNC2400 in comparison to its active counterpart, UNC1999.

| Compound | Target | IC50 (nM) | Potency Fold Difference |

| UNC1999 | EZH2 | <10 | >1,000x more potent than UNC2400 |

| UNC2400 | EZH2 | 13,000 ± 3,000 | - |

| UNC1999 | EZH1 | 45 ± 3 | - |

| UNC2400 | EZH1 | 62,000 | >1,000x less potent than UNC1999 |

| UNC1999 | EZH2 Y641N | <50 | - |

| UNC2400 | EZH2 Y641F | >200,000 | - |

| Table 1: In Vitro Inhibitory Activity of UNC1999 and UNC2400 against Histone Methyltransferases.[1][4] |

| Cell Line | Compound | Assay | Endpoint | Result (nM) |

| MCF10A | UNC1999 | In-Cell Western | H3K27me3 Reduction IC50 | 124 ± 11 |

| MCF10A | UNC2400 | In-Cell Western | H3K27me3 Reduction IC50 | Negligible Inhibition |

| MCF10A | UNC1999 | Resazurin Assay | Cellular Toxicity EC50 | 19,200 ± 1,200 |

| MCF10A | UNC2400 | Resazurin Assay | Cellular Toxicity EC50 | 27,500 ± 1,300 |

| DB (DLBCL) | UNC1999 | Proliferation Assay | Proliferation Inhibition EC50 | 633 ± 101 |

| DB (DLBCL) | UNC2400 | Proliferation Assay | Proliferation Inhibition | Negligible Effect at 3,000 nM |

| Table 2: Cellular Activity of UNC1999 and UNC2400.[1] |

Signaling Pathways and Experimental Workflows

While UNC2400 does not actively engage in signaling pathways, its utility is best visualized in the context of the pathway targeted by UNC1999 and in experimental workflows designed to validate on-target activity.

References

- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

Foundational Research on UNC2400 and H3K27 Methylation: A Technical Guide

This technical guide provides an in-depth overview of the foundational research concerning UNC2400 and its relationship with Histone H3 Lysine 27 (H3K27) methylation. Designed for researchers, scientists, and drug development professionals, this document details the biochemical properties of UNC2400, its utility as a research tool, and the experimental protocols used to characterize its effects.

Introduction to H3K27 Methylation and the Role of EZH2

Histone modifications are a critical component of epigenetic regulation, influencing chromatin structure and gene expression.[1] The methylation of histone H3 at lysine 27 (H3K27) is a key repressive mark associated with gene silencing.[1] This modification is primarily catalyzed by the Polycomb Repressive Complex 2 (PRC2), whose catalytic subunit is either Enhancer of zeste homolog 1 (EZH1) or 2 (EZH2).[2] The trimethylation of H3K27 (H3K27me3) is a stable repressive mark, and the overexpression or hyperactive mutation of EZH2 is implicated in various cancers, making it a significant therapeutic target.[2][3]

Small molecule inhibitors of EZH2, such as UNC1999, have been developed to probe the function of this enzyme and as potential cancer therapeutics. In such research, it is crucial to distinguish on-target effects from off-target or non-specific effects. This necessitates the use of a negative control—a compound structurally similar to the active inhibitor but with significantly reduced or no biological activity. UNC2400 was specifically designed and synthesized to serve this purpose for UNC1999, a potent dual inhibitor of EZH1 and EZH2.[4]

UNC2400: A Negative Control for EZH1/EZH2 Inhibition

UNC2400 is a close analog of UNC1999, differing only by the addition of two N-methyl groups.[4] This seemingly minor structural modification was hypothesized to abolish key hydrogen bonds necessary for binding to the EZH2 active site.[4] Experimental data confirmed this hypothesis, demonstrating that UNC2400 has over 1,000-fold less potency than UNC1999, making it an ideal negative control for cellular and biochemical studies.[4][5] Its utility lies in its ability to account for any potential off-target effects of the UNC1999 chemical scaffold, ensuring that observed biological responses are due to the specific inhibition of EZH1/EZH2.[3]

Quantitative Data: UNC2400 vs. UNC1999

The following table summarizes the key quantitative data for UNC2400 in comparison to its active analog, UNC1999, demonstrating the profound difference in potency.

| Compound | Target/Assay | IC50 / EC50 Value | Reference |

| UNC2400 | EZH2 (in vitro) | 13,000 nM (>13 µM) | [2][3][4] |

| EZH1 (in vitro) | 62,000 nM (62 µM) | [2] | |

| EZH2 Y641F (in vitro) | >200,000 nM (>200 µM) | [2] | |

| MCF10A Cellular Toxicity (EC50) | 27,500 nM (27.5 µM) | [2] | |

| UNC1999 | EZH2 (in vitro) | <10 nM | [3][4] |

| EZH1 (in vitro) | 45 nM | [3][4] | |

| MCF10A H3K27me3 Reduction (IC50) | 124 nM | [4] | |

| DB Cell Proliferation (EC50) | 633 nM | [4] |

Signaling Pathway and Inhibition

The PRC2 complex is central to establishing the H3K27me3 repressive mark. The diagram below illustrates this pathway and the point of intervention for EZH2 inhibitors.

Caption: PRC2-mediated H3K27 methylation pathway and points of inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize UNC2400 and assess its impact on H3K27 methylation.

This protocol outlines a typical radioactive biochemical assay to measure the half-maximal inhibitory concentration (IC50).

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl2.

-

Enzyme and Substrate: Add the purified PRC2 complex (containing EZH2 or EZH1) and the histone H3 substrate (e.g., recombinant nucleosomes or H3 peptide) to the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound (UNC2400 or UNC1999) or DMSO (vehicle control) to the reaction wells.

-

Initiate Reaction: Start the methyltransferase reaction by adding the methyl donor, S-adenosyl-L-[³H]-methionine ([³H]-SAM).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, typically trichloroacetic acid (TCA), to precipitate the proteins and histones.

-

Capture and Scintillation Counting: Transfer the reaction mixture to a filter plate (e.g., glass fiber) to capture the precipitated, radiolabeled histones. Wash the plate to remove unincorporated [³H]-SAM.

-

Data Analysis: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]

This protocol is used to determine the effect of UNC2400 on global H3K27me3 levels within cells.[6][7]

-

Cell Culture and Treatment: Plate cells (e.g., MCF10A or DB cells) and allow them to adhere. Treat the cells with various concentrations of UNC2400, UNC1999 (as a positive control), and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.[6]

-

Sample Preparation: Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. Also, probe a separate blot or the same blot (after stripping) with an antibody for total Histone H3 or another loading control (e.g., β-actin) to ensure equal loading.

-

Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[8]

-

Analysis: Quantify the band intensities to determine the relative levels of H3K27me3, normalized to the loading control.

Caption: A streamlined workflow for Western Blot analysis.

ChIP is used to investigate the presence of the H3K27me3 mark at specific gene promoter regions.[10]

-

Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[11]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[6][11]

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27me3. A non-specific IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture to capture the immune complexes.[12]

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[12]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt concentration.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and proteins. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.[10]

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters known to be regulated by H3K27me3. The results are typically expressed as a percentage of the input chromatin.[13]

Caption: The major steps involved in a Chromatin Immunoprecipitation (ChIP) assay.

Cellular Effects and In Vivo Utility

Consistent with its low biochemical potency, UNC2400 demonstrates minimal effects in cellular assays.

-

H3K27me3 Levels: In MCF10A cells, UNC2400 showed little to no inhibition of H3K27me3 levels.[2] Similarly, in DB lymphoma cells, treatment with 3 µM UNC2400 for three days did not cause a significant reduction in the H3K27me3 mark.[4]

-

Cell Proliferation: UNC2400 did not significantly inhibit the proliferation of DB cells.[2] This contrasts sharply with UNC1999, which potently and selectively kills DB cells that harbor an EZH2 Y641N mutation.[4]

-

Toxicity: The cellular toxicity EC50 for UNC2400 in MCF10A cells was 27.5 µM, indicating low general toxicity at concentrations where active inhibitors show potent effects.[2]

The stark difference in cellular activity between UNC1999 and UNC2400 validates that the anti-proliferative and epigenetic effects of UNC1999 are due to its on-target inhibition of EZH1/EZH2.[4]

Caption: Logical relationship between UNC1999 and UNC2400 as control probes.

Conclusion

UNC2400 is an indispensable tool in the field of epigenetics, specifically for research into the function of the PRC2 complex and the therapeutic potential of its inhibition. As a carefully designed and validated negative control for the potent EZH1/EZH2 inhibitor UNC1999, it allows researchers to rigorously demonstrate that observed biological effects are a direct consequence of targeting H3K27 methylation.[3][4] Its lack of significant biochemical and cellular activity, despite its high structural similarity to an active compound, provides the necessary benchmark to dissect the specific roles of EZH1 and EZH2 in health and disease.

References

- 1. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Multiple regulatory aspects of histone methyltransferase EZH2 in Pb-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 8. origene.com [origene.com]

- 9. nacalai.com [nacalai.com]

- 10. epigenome-noe.net [epigenome-noe.net]

- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. ChIP Protocol | Proteintech Group [ptglab.com]

- 13. Accurate H3K27 methylation can be established de novo by SUZ12-directed PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary In Vitro Studies of UNC2400

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of UNC2400, a chemical compound primarily utilized in preclinical research as a negative control for its potent analog, UNC1999. UNC1999 is a well-characterized inhibitor of the histone methyltransferases EZH2 and EZH1, key components of the Polycomb Repressive Complex 2 (PRC2).[1][2] UNC2400 was specifically designed to be structurally similar to UNC1999 but with significantly reduced inhibitory activity, making it an ideal tool to differentiate on-target effects of EZH2/EZH1 inhibition from off-target or compound-specific phenomena in cell-based assays.[2] This guide details the comparative potency, effects on cell lines, and relevant experimental protocols.

Mechanism of Action and Target Engagement

Enhancer of zeste homolog 2 (EZH2) and, to a lesser extent, EZH1 are the catalytic subunits of the PRC2 complex. They function by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a post-translational modification that serves as a repressive epigenetic mark, leading to gene silencing.[1][2][3] Overexpression and hyperactivation of EZH2 are implicated in numerous cancers, making it a significant therapeutic target.[1][4][5]

UNC1999 is a potent, orally bioavailable small molecule that inhibits both wild-type and mutant forms of EZH2, as well as EZH1.[2] It acts as a cofactor-competitive inhibitor, binding to the S-adenosylmethionine (SAM) binding pocket of the enzyme.[2]

UNC2400 was synthesized as a close analog of UNC1999, featuring N-methyl groups at the secondary amide and pyridone moieties.[2] These additions were predicted to disrupt key hydrogen bonds necessary for binding to the EZH2 catalytic site. As a result, UNC2400 exhibits over 1,000-fold less potency against EZH2 compared to UNC1999, establishing its role as a negative control.[2][6]

References

- 1. apexbt.com [apexbt.com]

- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel EZH2 inhibitor induces synthetic lethality and apoptosis in PBRM1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miragenews.com [miragenews.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Off-Target Profile of UNC2400

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of UNC2400, a chemical tool primarily used as a negative control for its potent analog, UNC1999, an inhibitor of the histone methyltransferases EZH2 and EZH1. Understanding the specific interactions and, crucially, the lack thereof, is paramount for the correct interpretation of experimental results. This guide details the compound's activity, the experimental protocols used for its characterization, and visualizes the key concepts of its design and application.

Introduction: The Role of a Negative Control

UNC2400 was specifically designed as a negative control for UNC1999, a potent, orally bioavailable inhibitor of EZH2 and EZH1.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark for transcriptional repression.[1][3] UNC2400 is structurally very similar to UNC1999 but possesses two additional N-methyl groups.[1] This modification was hypothesized to abolish key hydrogen bonds necessary for binding to the EZH2 active site, thereby drastically reducing its inhibitory activity.[1] Its purpose is to help researchers differentiate between cellular effects caused by the inhibition of EZH2/EZH1 and those arising from off-target interactions or the compound's chemical scaffold.

Quantitative Data Summary

UNC2400's primary characteristic is its significantly reduced potency against its intended targets compared to its active analog, UNC1999. This is quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cellular assays.

| Compound | Target | Assay Type | IC50 / EC50 (nM) | Fold Difference vs. UNC1999 | Reference |

| UNC2400 | EZH2 | Biochemical (Radioactive) | 13,000 ± 3,000 | >1000-fold weaker | [1] |

| UNC2400 | EZH1 | Biochemical | 62,000 | >1000-fold weaker | [1][4][5][6] |

| UNC2400 | EZH2 Y641F | Biochemical | >200,000 | - | [4] |

| UNC2400 | H3K27me3 Levels (MCF10A cells) | In-Cell Western | Negligible Inhibition | - | [1][4] |

| UNC2400 | Cell Toxicity (MCF10A cells) | Resazurin Assay | 27,500 ± 1,300 | Similar Toxicity | [1][4] |

| UNC1999 | EZH2 | Biochemical (Radioactive) | <10 | - | [1] |

| UNC1999 | EZH1 | Biochemical | 45 ± 3 | - | [1] |

| UNC1999 | H3K27me3 Levels (MCF10A cells) | In-Cell Western | 124 ± 11 | - | [1] |

| UNC1999 | Cell Toxicity (MCF10A cells) | Resazurin Assay | 19,200 ± 1,200 | - | [1] |

Table 1: Comparative potency and toxicity of UNC2400 and UNC1999.

Known Off-Target Considerations

While UNC2400 is designed to be inactive, its active analog UNC1999 has been documented to have off-target effects. A 2022 study identified that UNC1999 potentiates the cytotoxicity of a ubiquitin-activating enzyme inhibitor, TAK-243, by inhibiting the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2).[7] The study noted that negative control compounds, in general, did not have a significant impact, but it underscores the principle that even negative controls should be evaluated for potential off-target activities relevant to the experimental system.[7] To date, no specific, significant off-target activities have been reported for UNC2400 itself.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the intended mechanism of action for UNC1999 and the designed inaction of UNC2400, as well as a typical workflow for their use in cellular assays.

Caption: Mechanism of EZH2/1 inhibition by UNC1999 vs. UNC2400.

Caption: Experimental workflow for comparing UNC1999 and UNC2400.

Detailed Experimental Protocols

The characterization of UNC2400 relies on several key experimental methodologies to establish its biochemical and cellular activity profile.

5.1 EZH2 Radioactive Biochemical Assay This assay directly measures the enzymatic activity of EZH2 and its inhibition by a compound.

-

Principle: Quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

-

Protocol Outline:

-

Recombinant PRC2 complex is incubated with the test compound (UNC2400 or UNC1999) at various concentrations in an assay buffer.

-

A biotinylated H3 peptide substrate and [3H]-SAM are added to initiate the reaction.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 23°C for 60 minutes).

-

The reaction is quenched by adding excess unlabeled SAM.

-

The biotinylated H3 peptide is captured on a streptavidin-coated filter plate.

-

Unbound [3H]-SAM is washed away.

-

The amount of incorporated radioactivity on the filter is measured using a scintillation counter.

-

Data is normalized to controls, and IC50 curves are generated to determine the concentration of inhibitor required to reduce enzyme activity by 50%.

-

5.2 In-Cell Western (ICW) Assay for H3K27me3 Levels This cell-based assay quantifies the levels of a specific protein or post-translational modification within cells grown in a microplate format.[1]

-

Principle: Uses antibodies to detect the target (H3K27me3) and a normalization protein. Infrared-labeled secondary antibodies allow for simultaneous two-color detection and quantification.

-

Protocol Outline:

-

Cells (e.g., MCF10A) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a concentration range of UNC2400 or UNC1999 for an extended period (e.g., 72 hours) to allow for histone turnover.

-

After treatment, cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody specific for H3K27me3.

-

Simultaneously or sequentially, a nucleic acid dye (e.g., DRAQ5) or an antibody against a housekeeping protein (e.g., total Histone H3) is added for normalization of cell number.[1]

-

Infrared-labeled secondary antibodies corresponding to the primary antibody hosts are added.

-

The plate is scanned on an infrared imaging system (e.g., LI-COR Odyssey).

-

The integrated intensity of the H3K27me3 signal is normalized to the cell number signal, and IC50 values are calculated.

-

5.3 Cell Viability (Resazurin Reduction) Assay This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: The blue, non-fluorescent dye resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

-

Protocol Outline:

-

Cells are seeded and treated with the compounds as described for the ICW assay.

-

At the end of the treatment period, a resazurin-based solution (e.g., AlamarBlue) is added to the cell culture media.

-

The plates are incubated for 1-4 hours at 37°C.

-

Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation / ~590 nm emission).

-

EC50 values, the concentration at which cell viability is reduced by 50%, are determined from dose-response curves.

-

Conclusion

UNC2400 serves as an exemplary negative control for the EZH2/EZH1 inhibitor UNC1999. Its design, which incorporates minor structural modifications to abolish target engagement, results in a more than 1000-fold reduction in potency against EZH2 and EZH1.[1][4] Cellular assays confirm its lack of on-target activity, as it does not significantly reduce H3K27me3 levels.[1] Importantly, it displays a cellular toxicity profile similar to its active counterpart, allowing researchers to discern that the low toxicity of UNC1999 is not a result of its on-target EZH2/EZH1 inhibition.[1] While no direct off-target activities have been reported for UNC2400, the discovery of off-target effects for its parent compound, UNC1999, on transporters like ABCG2 highlights a critical best practice: negative controls should always be tested in parallel to validate that an observed phenotype is due to the intended target modulation and not an unforeseen off-target effect of the chemical scaffold.

References

- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. UNC 2400 (4905) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. UNC 2400 | CAS 1433200-49-7 | UNC2400 | Tocris Bioscience [tocris.com]

- 7. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC2400 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC2400 is a chemical compound frequently utilized in cell-based assays as a negative control for its structurally similar and potent counterpart, UNC1999.[1][2] UNC1999 is an inhibitor of the histone methyltransferases EZH2 and EZH1, which are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3] Due to its significantly lower potency against EZH2 (over 1000-fold less active than UNC1999), UNC2400 serves as an ideal tool to distinguish on-target effects of EZH2/EZH1 inhibition from off-target or compound-specific effects in cellular studies.[1][2]

These application notes provide detailed protocols for utilizing UNC2400 as a negative control in common cell-based assays, including the evaluation of cell proliferation, cytotoxicity, and histone methylation.

Data Presentation

Table 1: In Vitro Potency of UNC2400 and UNC1999

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| UNC2400 | EZH2 | Radioactive Biochemical | 13,000 ± 3,000 | [1] |

| UNC1999 | EZH2 | Radioactive Biochemical | < 15 | [1] |

| UNC1999 | EZH1 | Radioactive Biochemical | 45 ± 3 | [1] |

Table 2: Cellular Activity of UNC2400 and UNC1999

| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Exposure Time | Reference |

| UNC2400 | MCF10A | In-Cell Western (H3K27me3) | IC50 | > 50,000 | 72 h | [1] |

| UNC1999 | MCF10A | In-Cell Western (H3K27me3) | IC50 | 124 ± 11 | 72 h | [1] |

| UNC2400 | DB | Cell Proliferation | EC50 | Negligible effect at 3,000 nM | 8 days | [1] |

| UNC1999 | DB | Cell Proliferation | EC50 | 633 ± 101 | - | [1] |

| UNC2400 | MCF10A | Cytotoxicity (Resazurin) | EC50 | 27,500 ± 1,300 | - | [1] |

| UNC1999 | MCF10A | Cytotoxicity (Resazurin) | EC50 | 19,200 ± 1,200 | - | [1] |

Experimental Protocols

Cell Viability and Proliferation Assay (e.g., using Resazurin)

This protocol is designed to assess the effect of UNC2400 on cell viability and proliferation in comparison to its active analog, UNC1999.

Materials:

-

Cell line of interest (e.g., MCF10A, DB)

-

Complete cell culture medium

-

UNC2400 and UNC1999 (dissolved in DMSO to create stock solutions)

-

96-well cell culture plates

-

Resazurin-based assay reagent (e.g., AlamarBlue™)

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of UNC2400 and UNC1999 in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours to 8 days).[1]

-

Resazurin Addition: Add 20 µL of the resazurin-based reagent to each well.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results as a dose-response curve to determine the EC50 values.

In-Cell Western (ICW) for H3K27me3 Quantification

This protocol allows for the quantification of histone H3 lysine 27 trimethylation levels within cells, providing a direct measure of EZH2 activity.

Materials:

-

MCF10A cells or other suitable cell line

-

96-well cell culture plates

-

UNC2400 and UNC1999

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies: Rabbit anti-H3K27me3 and Mouse anti-Histone H3

-

Secondary antibodies: IRDye® conjugated goat anti-rabbit and goat anti-mouse

-

DNA stain (e.g., DRAQ5™) for normalization

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with UNC2400 and UNC1999 in a 96-well plate as described in the cell viability protocol. Incubate for 72 hours.[1]

-

Fixation: After treatment, remove the media and add 150 µL of fixing solution to each well. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the wells three times with PBS containing 0.1% Tween-20. Add 150 µL of permeabilization buffer and incubate for 20 minutes at room temperature.

-

Blocking: Wash the wells again and add 150 µL of blocking buffer. Incubate for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Add 50 µL of the antibody solution to each well and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells four times. Add 50 µL of the diluted secondary antibodies and incubate for 1 hour at room temperature, protected from light.

-

DNA Staining: Wash the wells four times. Add the DNA stain for normalization.

-

Image Acquisition: Scan the plate using an infrared imaging system.

-

Data Analysis: Quantify the integrated intensity of the H3K27me3 signal and normalize it to the Histone H3 signal and/or the DNA stain signal. Plot the normalized H3K27me3 levels against the compound concentration to determine the IC50.

Western Blotting for H3K27me3 and EZH2 Levels

This protocol is used to qualitatively and semi-quantitatively assess the levels of H3K27me3 and total EZH2 protein.

Materials:

-

Cell line of interest (e.g., DB cells)

-

UNC2400 and UNC1999

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-EZH2, and Mouse anti-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Plate and treat cells with UNC2400 and UNC1999 for the desired time (e.g., 3 days).[1] Wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Image Acquisition: Capture the image using an imaging system.

-

Analysis: Analyze the band intensities to compare the levels of H3K27me3 and EZH2 between different treatment groups. Normalize to the loading control (Histone H3).

Mandatory Visualizations

Caption: EZH2 signaling and points of intervention.

Caption: Workflow for using UNC2400 as a negative control.

References

Application Notes and Protocols: Utilizing UNC2400 as a Negative Control for EZH2/EZH1 Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of epigenetic research, particularly in the study of histone methyltransferases, the use of well-characterized chemical probes and their corresponding negative controls is paramount for robust experimental design and data interpretation. UNC1999 is a potent and selective dual inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1), key enzymatic components of the Polycomb Repressive Complex 2 (PRC2). To ascertain that the observed biological effects of UNC1999 are due to the specific inhibition of EZH2/EZH1 and not off-target activities, a structurally similar but biologically inactive control compound is essential. UNC2400 serves as this critical negative control. It is a close analog of UNC1999 with significantly diminished inhibitory activity against EZH2 and EZH1, making it an indispensable tool for validating on-target effects in cellular and biochemical assays.[1][2][3] This document provides detailed application notes and protocols for the effective use of UNC2400 as a negative control in experimental designs involving UNC1999.

Product Information

| Compound | Description | Key Characteristics |

| UNC1999 | Potent and selective dual inhibitor of EZH2 and EZH1. | Orally bioavailable, competitive with the cofactor S-adenosylmethionine (SAM).[2] |

| UNC2400 | Negative control for UNC1999. | Structurally analogous to UNC1999 with >1000-fold lower potency against EZH2 and EZH1.[1][2][3][4] |

Quantitative Data Summary

The following tables summarize the key quantitative differences in the activity of UNC1999 and its negative control, UNC2400.

Table 1: In Vitro Biochemical Potency

| Compound | Target | IC50 | Fold Difference (UNC2400/UNC1999) |

| UNC1999 | EZH2 | <10 nM[3] | >1300 |

| UNC2400 | EZH2 | >13,000 nM (>13 µM)[1][3] | |

| UNC1999 | EZH1 | 45 nM[3] | >1377 |

| UNC2400 | EZH1 | 62,000 nM (62 µM)[1][4] |

Table 2: Cellular Activity and Toxicity

| Compound | Assay | Cell Line | IC50 / EC50 |

| UNC1999 | H3K27me3 Reduction (In-Cell Western) | MCF10A | 124 ± 11 nM[2] |

| UNC2400 | H3K27me3 Reduction (In-Cell Western) | MCF10A | Negligible activity[2] |

| UNC1999 | Cell Proliferation (Resazurin Assay, 8 days) | DB (EZH2 mutant DLBCL) | Significant inhibition at 3 µM[2] |

| UNC2400 | Cell Proliferation (Resazurin Assay, 8 days) | DB (EZH2 mutant DLBCL) | Negligible effect at 3 µM[2] |

| UNC1999 | Cellular Toxicity (Resazurin Assay) | MCF10A | 19,200 ± 1,200 nM (19.2 µM)[2] |

| UNC2400 | Cellular Toxicity (Resazurin Assay) | MCF10A | 27,500 ± 1,300 nM (27.5 µM)[1][2] |

Signaling Pathway

The EZH2/EZH1 signaling pathway plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). This epigenetic modification is a hallmark of transcriptionally repressed chromatin.

Caption: EZH2/EZH1 Signaling and Point of Inhibition.

Experimental Workflow

A general experimental workflow for using UNC2400 as a negative control alongside UNC1999 is depicted below. This workflow ensures that any observed effects can be confidently attributed to the inhibition of EZH2/EZH1.

Caption: General Experimental Workflow with Controls.

Detailed Experimental Protocols

In-Cell Western (ICW) Assay for H3K27 Trimethylation (H3K27me3)

This assay quantifies the levels of H3K27me3 within cells, providing a direct measure of EZH2/EZH1 enzymatic activity.

Materials:

-

Black-walled 96-well plates

-

Cell line of interest (e.g., MCF10A)

-

UNC1999 and UNC2400 (dissolved in DMSO)

-

Vehicle (DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-H3K27me3 and Mouse anti-Histone H3 (for normalization)

-

Secondary antibodies: IRDye®-conjugated anti-rabbit and anti-mouse antibodies

-

DNA stain for normalization (e.g., DRAQ5™)

-

Phosphate Buffered Saline (PBS)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Protocol: